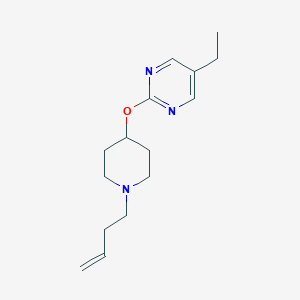
2-(1-But-3-énylpiperidin-4-yl)oxy-5-éthylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound has been studied for its potential role in drug development, particularly in the treatment of neurological disorders.
Applications De Recherche Scientifique
2-(1-But-3-enylpiperidin-4-yl)oxy-5-ethylpyrimidine has various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound has been studied for its potential effects on biological systems, particularly in neurological research.
Industry: It can be used in the development of new materials and chemical processes.
Méthodes De Préparation
The synthesis of 2-(1-But-3-enylpiperidin-4-yl)oxy-5-ethylpyrimidine involves several steps. One common method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base. This process transforms the acetyl methyl group and the amide carbonyl moiety into the desired pyrimidine derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-(1-But-3-enylpiperidin-4-yl)oxy-5-ethylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Mécanisme D'action
The mechanism of action of 2-(1-But-3-enylpiperidin-4-yl)oxy-5-ethylpyrimidine involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-(1-But-3-enylpiperidin-4-yl)oxy-5-ethylpyrimidine can be compared with other similar compounds, such as:
2-(1-But-3-enylpiperidin-4-yl)oxy-5-chloropyrimidine: This compound has a similar structure but with a chlorine atom instead of an ethyl group.
2-(1-But-3-enylpiperidin-4-yl)oxy-5-methylpyrimidine: This compound has a methyl group instead of an ethyl group. The uniqueness of 2-(1-But-3-enylpiperidin-4-yl)oxy-5-ethylpyrimidine lies in its specific functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
2-(1-but-3-enylpiperidin-4-yl)oxy-5-ethylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-3-5-8-18-9-6-14(7-10-18)19-15-16-11-13(4-2)12-17-15/h3,11-12,14H,1,4-10H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXBUTZYTNNTDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)CCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














